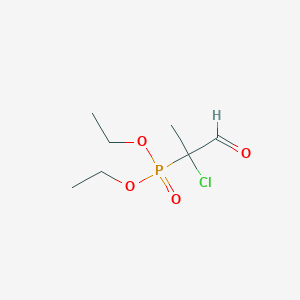

Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate

Description

Properties

CAS No. |

101300-27-0 |

|---|---|

Molecular Formula |

C7H14ClO4P |

Molecular Weight |

228.61 g/mol |

IUPAC Name |

2-chloro-2-diethoxyphosphorylpropanal |

InChI |

InChI=1S/C7H14ClO4P/c1-4-11-13(10,12-5-2)7(3,8)6-9/h6H,4-5H2,1-3H3 |

InChI Key |

MXEDJKNUANGWAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C)(C=O)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

- Precursor Synthesis : 2-Chloro-1-oxopropyl chloride is prepared via chlorination of propionyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Arbuzov Reaction : The chlorinated alkyl halide reacts with triethyl phosphite under reflux conditions (80–100°C) for 12–24 hours:

$$

\text{Cl-C(O)-CH}2\text{-Cl} + \text{P(OEt)}3 \rightarrow \text{(EtO)}2\text{P(O)-CH}2\text{-C(O)-Cl} + \text{EtCl}

$$ - Isolation : The product is purified via vacuum distillation or column chromatography.

Challenges :

- Limited commercial availability of 2-chloro-1-oxopropyl chloride necessitates prior synthesis, complicating scalability.

- Competing side reactions, such as over-chlorination or ester hydrolysis, may reduce yields.

Perkow Reaction Using Chloroacetone

The Perkow reaction, tailored for α-haloketones, offers a direct route to β-ketophosphonates. Chloroacetone (1-chloro-2-propanone) serves as the starting material here.

Experimental Workflow

- Reaction Setup : Chloroacetone (5.0 g, 54 mmol) and triethyl phosphite (9.2 mL, 54 mmol) are combined in anhydrous toluene under argon.

- Heating : The mixture is refluxed at 110°C for 8 hours, forming the phosphonate via nucleophilic attack at the carbonyl:

$$

\text{Cl-CH}2\text{-C(O)-CH}3 + \text{P(OEt)}3 \rightarrow \text{(EtO)}2\text{P(O)-CH}2\text{-C(O)-CH}3 + \text{EtCl}

$$ - Purification : Residual triethyl phosphite is removed under reduced pressure, followed by silica gel chromatography (eluent: ethyl acetate/hexanes).

Advantages :

- High atom economy and straightforward conditions.

- Chloroacetone is commercially accessible, simplifying procurement.

Limitations :

- Moderate yields (50–60%) due to competing side reactions, such as ketone reduction.

Enolate Chlorination of Diethyl (2-Oxopropyl)Phosphonate

This method leverages the acidity of α-hydrogens adjacent to the ketone group in diethyl (2-oxopropyl)phosphonate, enabling selective chlorination via enolate intermediates.

Stepwise Protocol

- Enolate Formation : Diethyl (2-oxopropyl)phosphonate (10.0 g, 52 mmol) is deprotonated using sodium hydride (NaH, 1.2 equiv) in dry tetrahydrofuran (THF) at 0°C.

- Chlorination : N-Chlorosuccinimide (NCS, 1.1 equiv) is added portionwise, and the reaction is stirred at room temperature for 4 hours:

$$

\text{(EtO)}2\text{P(O)-CH}2\text{-C(O)-CH}3 \xrightarrow{\text{NaH, NCS}} \text{(EtO)}2\text{P(O)-CHCl-C(O)-CH}_3

$$ - Workup : The mixture is quenched with aqueous NH₄Cl, extracted with dichloromethane, and dried over MgSO₄.

Yield Optimization :

- Yields up to 75% are achievable with strict anhydrous conditions.

- Use of catalytic tetrabutylammonium iodide (TBAI) enhances reaction rate and selectivity.

Nucleophilic Substitution of Hydroxyl Precursor

A two-step approach involving hydroxyl-to-chlorine substitution is viable if diethyl (2-hydroxy-1-oxopropan-2-yl)phosphonate is accessible.

Synthetic Pathway

- Phosphonate Synthesis : Diethyl (2-hydroxy-1-oxopropan-2-yl)phosphonate is prepared via Arbuzov reaction of triethyl phosphite with 2-hydroxypropionyl chloride.

- Chlorination : The hydroxyl group is replaced using thionyl chloride (SOCl₂) in dichloromethane at 0°C:

$$

\text{(EtO)}2\text{P(O)-C(OH)(CH}3\text{)-C(O)-R} + \text{SOCl}2 \rightarrow \text{(EtO)}2\text{P(O)-C(Cl)(CH}3\text{)-C(O)-R} + \text{SO}2 + \text{HCl}

$$ - Isolation : Excess SOCl₂ is removed under vacuum, and the product is recrystallized from ethanol.

Considerations :

- Requires stringent moisture control to avoid hydrolysis.

- Potential epimerization at the chiral center if present.

Comparative Analysis of Synthesis Routes

| Method | Reagents/Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Arbuzov Reaction | Triethyl phosphite, alkyl halide | 40–50% | Direct route if precursor available | Precursor synthesis complexity |

| Perkow Reaction | Chloroacetone, triethyl phosphite | 50–60% | Commercially available starting material | Competing side reactions |

| Enolate Chlorination | NaH, NCS, THF | 65–75% | High selectivity | Sensitivity to moisture |

| Nucleophilic Substitution | SOCl₂, CH₂Cl₂ | 55–65% | Mild conditions | Requires hydroxylated precursor |

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield phosphonate esters, while oxidation can produce phosphonic acids.

Scientific Research Applications

Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate has numerous applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (2-chloro-1-oxopropan-2-yl)phosphonate involves its reactivity with nucleophiles. The chlorine atom is a good leaving group, making the compound highly reactive in substitution reactions. The phosphonate group can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Diethyl 2-Oxo-2-Arylethylphosphonates (Compounds 13–18)

Structural Differences: These compounds replace the chloro group in the target molecule with aryl substituents (e.g., phenyl, 4-methylphenyl) . Synthesis: Prepared from 2-bromo-1-aryl-ethanones and triethyl phosphite under reflux conditions . Reactivity: The absence of a chloro group limits nucleophilic substitution but enables aryl-based conjugation (e.g., cross-coupling reactions). Applications: Primarily used in the synthesis of α,β-unsaturated ketones for natural product derivatization .

Diethyl (1-Diazo-2-oxopropyl)phosphonate

Structural Differences : Features a diazo (-N₂) group instead of the chloro substituent .

Synthesis : Generated via diazotransfer reactions using sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) under mild conditions .

Reactivity : The diazo group facilitates cyclopropanation and alkyne synthesis via the Ohira-Bestmann reagent .

Applications : Key intermediate in the preparation of alkynes and heterocyclic compounds .

Diethyl [2-Bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate (Compound 2)

Structural Differences : Contains a bromo substituent, an α,β-unsaturated ketone, and a coumarin ring .

Synthesis : Cyclocondensation of β-phosphonyl-α,β-unsaturated ketones with diamines .

Reactivity : The bromo group and conjugated system enable cyclization to form nitrogen heterocycles (e.g., pyrazoles, pyrimidines) .

Applications : Pharmaceutical research due to coumarin’s bioactivity .

Diethyl Ethylphosphonite

Structural Differences: Lacks the oxo and chloro groups; features a direct P–C bond to an ethyl group . Synthesis: Derived from ethylphosphonous acid and ethanol . Reactivity: Acts as a reducing agent or ligand in coordination chemistry due to its lone electron pair on phosphorus . Applications: Precursor for organophosphorus catalysts and flame retardants .

Comparative Data Table

Key Research Findings

- Chloro vs. Bromo Substituents : The chloro group in the target compound offers superior leaving-group ability compared to bromo analogs, enhancing nucleophilic substitution efficiency .

- Diazo vs. Chloro Reactivity : Diazo-containing phosphonates prioritize cyclopropanation, whereas chloro derivatives favor alkylation or elimination .

- Catalytic Efficiency : Phosphonates with electron-withdrawing groups (e.g., chloro, oxo) exhibit higher reactivity in cross-coupling reactions compared to alkyl-substituted analogs .

Biological Activity

Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phosphonic acid derivatives with chloroacetyl chloride in the presence of a base. The resulting compound can be purified through standard techniques such as recrystallization or chromatography.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that phosphonate derivatives can interfere with bacterial cell wall synthesis, thereby inhibiting growth. For instance, studies have demonstrated that similar phosphonotripeptide derivatives show effective minimum inhibitory concentrations (MICs) against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Phosphonates

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | <4 |

| K. pneumoniae | <4 | |

| Serratia marcescens | >8 |

The effectiveness of these compounds is attributed to their ability to penetrate bacterial membranes and inhibit key enzymes involved in cell wall biosynthesis, such as alanine racemase .

The biological mechanism underlying the activity of this compound involves its interaction with specific bacterial enzymes. Upon entering bacterial cells, the compound undergoes hydrolysis, releasing active phosphonate species that can bind to and inhibit enzymes critical for peptidoglycan synthesis. This inhibition results in impaired cell wall formation, leading to bacterial lysis and death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Study on Phosphonotripeptides : A study synthesized various phosphonotripeptides incorporating this compound and evaluated their antimicrobial efficacy against 19 clinically relevant bacterial strains. The results indicated selective inhibition of pathogenic bacteria while sparing beneficial flora, highlighting its potential for clinical applications in treating infections without disrupting normal microbiota .

- Pharmacological Evaluation : Another investigation assessed the pharmacological properties of related phosphonates, revealing that these compounds possess not only antimicrobial but also potential anticancer activities. The study suggested that this compound could serve as a lead compound for developing new therapeutics targeting resistant bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the critical steps to ensure high-purity synthesis of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate?

- Methodological Answer :

- Use sodium hydride (NaH) with minimal hydroxide contamination to prevent side reactions forming DAMP (diethyl diazomethylphosphonate). Impure NaH reacts with moisture to generate hydroxide, which cleaves the product .

- Maintain an inert atmosphere (argon/nitrogen) during glassware preparation and reaction. Flame-drying glassware under vacuum (0.1 mmHg) is recommended, though some protocols achieve comparable yields without this step .

- Use anhydrous solvents (e.g., toluene) and ensure efficient stirring to manage the heterogeneous reaction mixture, especially after precipitation of byproducts .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- 31P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group. Coupling with adjacent protons (e.g., CH3 groups) may split signals .

- 1H NMR : Look for signals corresponding to ethyl groups (δ 1.2–1.4 ppm, triplets) and the chloro-oxopropan-2-yl moiety (δ 4.1–4.3 ppm for P-OCH2) .

- IR Spectroscopy : Strong P=O stretching vibrations (~1250–1300 cm⁻¹) and C-Cl stretches (~650–750 cm⁻¹) are diagnostic .

Q. What hazard assessments are mandatory before scaling up reactions involving this compound?

- Methodological Answer :

- Conduct a risk assessment per Chapter 4 of Prudent Practices in the Laboratory, evaluating hazards of NaH (pyrophoric), sulfonyl azides (explosive), and solvents (flammability).

- Perform Differential Scanning Calorimetry (DSC) to assess thermal stability of reagents and products. For example, 4-acetamidobenzenesulfonyl azide may decompose exothermically above 120°C .

Q. What are the standard reaction conditions to maintain stability during synthesis?

- Methodological Answer :

- Use dry, degassed solvents (e.g., toluene, THF) under inert gas. Moisture leads to hydrolysis or side reactions.

- Control temperature rigorously (e.g., 0°C for NaH activation, room temperature for diazo transfer).

- Employ overhead stirring for viscous or heterogeneous mixtures to ensure homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up?

- Methodological Answer :

- Variable Analysis : Compare submitters' and checkers' protocols. For instance, flame-drying glassware (submitters) vs. non-flame-dried (checkers) yielded similar results, suggesting moisture control via inert atmosphere is sufficient .

- Byproduct Monitoring : Use HPLC or GC-MS to detect DAMP contamination, which arises from hydroxide impurities. Optimize NaH storage (e.g., sealed containers with desiccants) .

Q. What mechanistic pathways explain its reactivity in dipolar cycloadditions?

- Methodological Answer :

- The diazo group undergoes 1,3-dipolar cycloaddition with alkynes or alkenes, forming phosphorylated pyrazoles or triazoles.

- Under basic conditions, it generates vinylidene carbenes via loss of nitrogen, which rearrange to alkynes or react with alcohols to form enol ethers .

Q. How can conflicting DSC data during thermal stability studies be interpreted?

- Methodological Answer :

- Impurity Effects : Contaminants (e.g., DAMP) may alter decomposition profiles. Purify samples via column chromatography (silica gel, 1:1 ethyl acetate-hexanes) before analysis .

- Instrument Calibration : Validate DSC settings (heating rate, sample mass) against standards. Reproducibility across labs should be confirmed .

Q. What recent advancements leverage this compound in heterocycle synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.